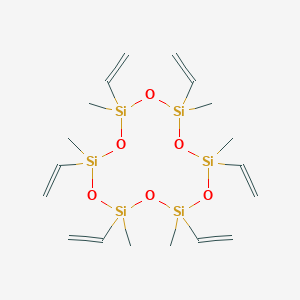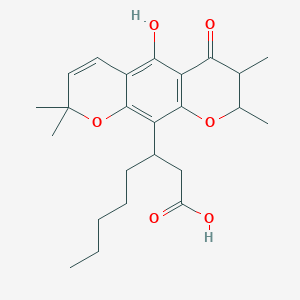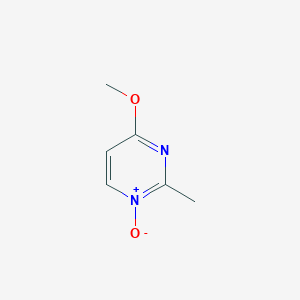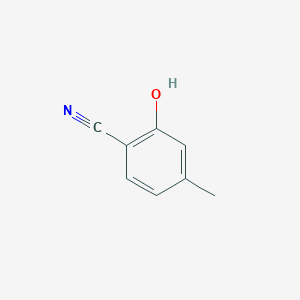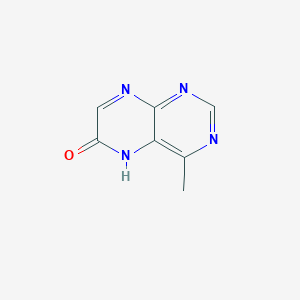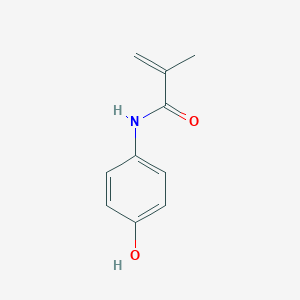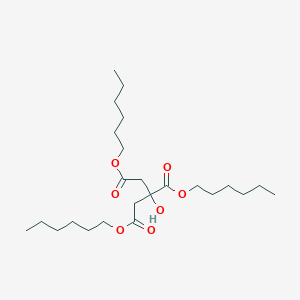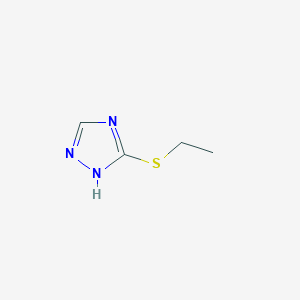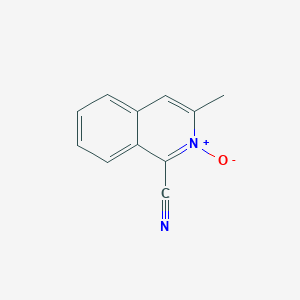
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, also known as MOICC, is a chemical compound with potential applications in scientific research. This compound has been studied for its unique properties and potential applications in various fields of research.
作用機序
The mechanism of action of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
生化学的および生理学的効果
Studies have shown that 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has also been shown to increase the levels of dopamine and norepinephrine in the brain, which could have potential applications in the treatment of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, there are also limitations to using 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in lab experiments. For example, it can be difficult to obtain high yields of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile using certain synthesis methods, which can limit its availability for research purposes.
将来の方向性
There are many potential future directions for research on 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile. One area of research could focus on further understanding the mechanism of action of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, which could lead to the development of new treatments for a variety of diseases. Another area of research could focus on developing new synthesis methods for 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, which could make it more readily available for research purposes. Additionally, research could focus on developing new applications for 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in fields such as biochemistry and pharmacology.
合成法
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-3-methylisoquinolinium chloride with sodium nitrite and potassium cyanide. This reaction results in the formation of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile with a yield of around 60-70%. Other methods include the reaction of 2-amino-3-methylisoquinoline with potassium permanganate and potassium cyanide, and the reaction of 2-amino-3-methylisoquinolinium chloride with sodium nitrite and acetic anhydride.
科学的研究の応用
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has also been studied for its potential as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
16281-21-3 |
|---|---|
製品名 |
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile |
分子式 |
C11H8N2O |
分子量 |
184.19 g/mol |
IUPAC名 |
3-methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-6-9-4-2-3-5-10(9)11(7-12)13(8)14/h2-6H,1H3 |
InChIキー |
XZWPJJVQTWKWTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=[N+]1[O-])C#N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=[N+]1[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



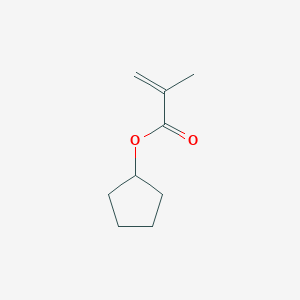
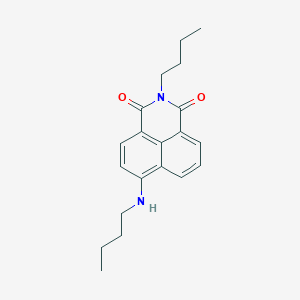
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
